6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Position 6: A 4-chlorophenylsulfanyl group.
- Position 5: A carbaldehyde group modified into an oxime.
- Oxime substituent: O-(2,6-dichlorobenzyl), distinguishing it from analogs with different halogenation patterns (e.g., 3,4-dichloro in CITCO) .
Its molecular formula is C₁₉H₁₂Cl₃N₃OS (calculated based on structural analogs), with a molecular weight of approximately 436.74 g/mol . The 2,6-dichlorobenzyl group confers unique steric and electronic properties compared to other benzyl-substituted derivatives.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS2/c20-12-4-6-13(7-5-12)28-18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTJAJOFUXITKT-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)SC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime , identified by CAS number 339023-27-7 , belongs to a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.821 g/mol . Key physicochemical properties include:
- Density : 1.5±0.1 g/cm³
- LogP : 5.24
These properties suggest that the compound has a moderate degree of lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound under investigation showed effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be within a range that suggests potential therapeutic applications in treating bacterial infections .
Antiviral Properties
Imidazo[2,1-b]thiazoles have also been studied for their antiviral effects. Specifically, compounds similar to the one have shown effectiveness against viral pathogens by inhibiting viral replication mechanisms. The activity is often attributed to the ability of these compounds to interfere with viral enzymes or cellular receptors necessary for viral entry and replication .
Antitumor Effects
The antitumor potential of imidazo[2,1-b]thiazole derivatives has been documented in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies reported IC50 values indicating potent activity against tumor cells, suggesting that this class of compounds could be further explored for cancer therapy .
Study 1: Antibacterial Efficacy
A study conducted by Juspin et al. (2010) evaluated the antibacterial efficacy of several imidazo[2,1-b]thiazole derivatives. The results indicated that the compound had an MIC value of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antibacterial agent.
Study 2: Antitumor Activity
Andreani et al. (2005) investigated the antitumor properties of imidazo[2,1-b]thiazoles in human cancer cell lines. The study revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM , indicating strong cytotoxicity.
Data Tables
| Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Antibacterial (S. aureus) | 32 | - |
| Antibacterial (E. coli) | 64 | - |
| Antitumor (Breast Cancer) | - | 15 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
Benzyl Substitution Position: The 2,6-dichloro substitution in the target compound vs. CITCO’s 3,4-dichlorobenzyl group is critical for CAR activation, inducing CYP2B6/3A4 expression (1.28- to 2.19-fold upregulation) .
Sulfanyl Group Modifications :
- Replacement of 4-chlorophenyl with 4-methoxyphenyl () increases electron density, which may enhance solubility but reduce membrane permeability .
- 4-Fluorophenyl analogs () are intermediates; their oxime derivatives are unexplored in pharmacological contexts .
Oxime vs. Carbaldehyde :
- Oxime formation (e.g., CITCO) is essential for receptor binding, as the free aldehyde is reactive and unstable in biological systems .
Pharmacological and Toxicological Profiles
Table 2: Activity Data for Selected Analogs
Mechanistic Insights:
- CITCO : Binds human CAR, promoting nuclear translocation and heterodimerization with RXR to regulate detoxification genes .
- Structural Determinants : The 3,4-dichlorobenzyl group in CITCO likely engages hydrophobic pockets in CAR’s ligand-binding domain. The 2,6-dichloro variant may exhibit weaker binding due to suboptimal spatial alignment .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenylsulfanyl group enhances hydrophobicity (clogP ~4.5 estimated), favoring membrane penetration but risking off-target toxicity .
- Solubility : Oxime derivatives generally exhibit poor aqueous solubility (<10 µM), necessitating formulation aids (e.g., DMSO) for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
